molecular formula C8H16ClNO4 B055042 Australine CAS No. 118396-02-4

Australine

Cat. No.: B055042
CAS No.: 118396-02-4
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-FMDGEEDCSA-N
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Description

Australine is a naturally occurring polyhydroxylated pyrrolizidine alkaloid, first isolated from the seeds of the legume Castanospermum australe. This compound is known for its potent biological activities, particularly as an inhibitor of glycosidases, which are enzymes involved in the breakdown of complex sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of australine involves several steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrolizidine core, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve the use of protecting groups to ensure selective functionalization of the molecule. For instance, the use of benzyl or tert-butyldimethylsilyl (TBDMS) protecting groups can help in achieving the desired hydroxylation pattern .

Industrial Production Methods

While the industrial production of this compound is not as widespread as some other alkaloids, advancements in synthetic methodologies have made it possible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and catalytic hydrogenation are employed to ensure high yields and purity of the final product. The use of biocatalysts has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Australine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Australine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosidase inhibition and enzyme-substrate interactions.

    Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores.

    Medicine: Explored for its potential as an antiviral and anti-HIV agent due to its ability to inhibit glycosidases.

Mechanism of Action

Australine exerts its effects primarily through the inhibition of glycosidases. These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting glycosidases, this compound can interfere with various biological processes, including viral replication and cell wall synthesis in plants. The molecular targets of this compound include glucosidase I, sucrase, maltase, and alpha-glucosidase from Aspergillus niger .

Comparison with Similar Compounds

Australine is unique among pyrrolizidine alkaloids due to its polyhydroxylated structure and potent glycosidase inhibitory activity. Similar compounds include:

This compound stands out due to its specific inhibition profile and the range of glycosidases it can target, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMLBKBQCVDEY-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922672
Record name 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118396-02-4
Record name Australine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118396-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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